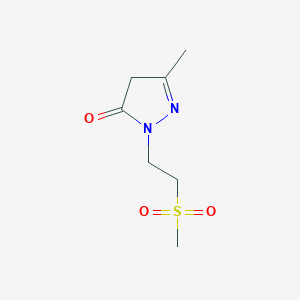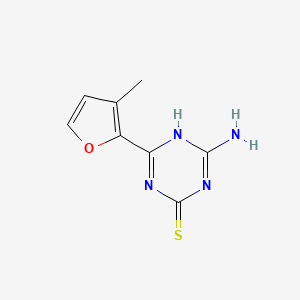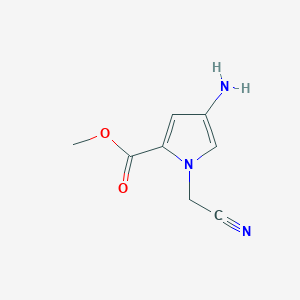
3-(Cyclopropoxymethyl)-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropoxymethyl)-5-methoxyaniline is an organic compound that features a cyclopropyl group attached to a methoxyaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropoxymethyl)-5-methoxyaniline typically involves the following steps:
Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is reacted with hydrobromic acid to form cyclopropylmethyl bromide.
Nucleophilic Substitution: The cyclopropylmethyl bromide is then reacted with 5-methoxyaniline in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropoxymethyl)-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(Cyclopropoxymethyl)-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropoxymethyl)-5-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropoxymethyl)-4-methoxyaniline
- 3-(Cyclopropoxymethyl)-5-ethoxyaniline
- 3-(Cyclopropoxymethyl)-5-methylthioaniline
Uniqueness
3-(Cyclopropoxymethyl)-5-methoxyaniline is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(cyclopropyloxymethyl)-5-methoxyaniline |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-8(4-9(12)6-11)7-14-10-2-3-10/h4-6,10H,2-3,7,12H2,1H3 |
InChI Key |
VBZVMBHVQHOMBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)COC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)
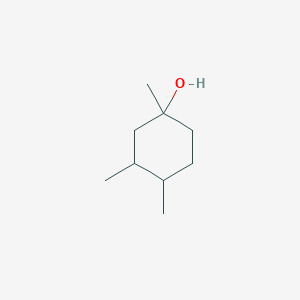

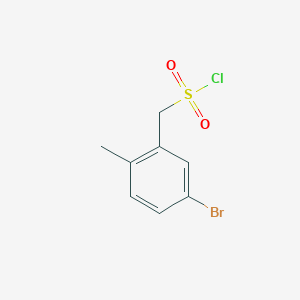
![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
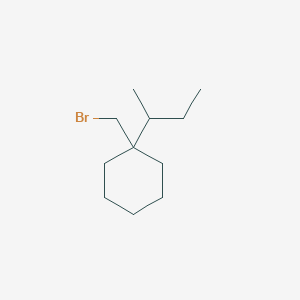
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
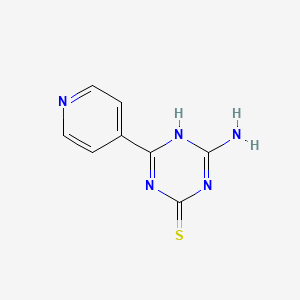
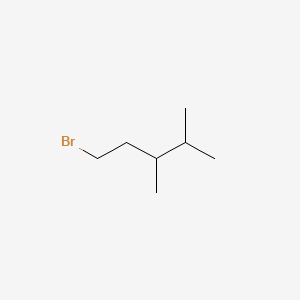
![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
